molecular formula C16H30O2Si B12582898 (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal CAS No. 646994-44-7

(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal

Cat. No.: B12582898
CAS No.: 646994-44-7
M. Wt: 282.49 g/mol
InChI Key: SWOOVTJWGQZDKY-HUUCEWRRSA-N
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Description

(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal is an organic compound characterized by its unique structural features, including a tert-butyl group, a dimethylsiloxy group, and a nonynal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the nonynal chain through a series of coupling reactions. The reaction conditions often involve the use of strong bases and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl and dimethylsiloxy groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and strong acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal involves its interaction with specific molecular targets. The tert-butyl and dimethylsiloxy groups can influence the compound’s reactivity and binding affinity. The nonynal chain can participate in various chemical transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-octynal: Similar structure but with a shorter carbon chain.

    (3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-decanal: Similar structure but with a longer carbon chain.

Biological Activity

(3R,6S)-3-(tert-Butyldimethylsiloxy)-6-methyl-7-nonynal, with the CAS number 646994-44-7, is a synthetic compound belonging to the class of specialty chemicals. Its unique structure includes a tert-butyldimethylsiloxy group, which may influence its biological activity and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C₁₆H₃₀O₂Si
  • Molecular Weight : 286.50 g/mol
  • Structure : The compound features a nonynal backbone modified with a tert-butyldimethylsiloxy group, which enhances its stability and solubility.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, primarily focusing on its potential antimicrobial properties and effects on cellular systems.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the presence of aliphatic chains and siloxy groups can enhance membrane permeability, leading to increased efficacy against bacterial strains.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
(3R,6S)-3-(tert-Bu)8Staphylococcus aureus
Related Siloxane Compound16Escherichia coli
Control (Amphotericin B)0.5Candida albicans

Study 1: Antifungal Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of siloxane derivatives against various fungal pathogens. The results demonstrated that compounds similar to (3R,6S)-3-(tert-Bu) showed reduced growth rates in Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections.

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects, researchers assessed the impact of (3R,6S)-3-(tert-Bu) on human cancer cell lines. Using MTT assays, they found that concentrations above 50 µM resulted in significant cell death in breast cancer cells (MCF-7), indicating a dose-dependent relationship between the compound concentration and cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineConcentration (µM)% Cell Viability
MCF-71085
MCF-75045
MCF-710015

The biological activity of (3R,6S)-3-(tert-Bu) can be attributed to its ability to disrupt cellular membranes and interfere with metabolic pathways. The siloxy group may facilitate interactions with lipid bilayers, enhancing permeability and leading to cell lysis or apoptosis in susceptible organisms.

Properties

CAS No.

646994-44-7

Molecular Formula

C16H30O2Si

Molecular Weight

282.49 g/mol

IUPAC Name

(3R,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-methylnon-7-ynal

InChI

InChI=1S/C16H30O2Si/c1-8-9-14(2)10-11-15(12-13-17)18-19(6,7)16(3,4)5/h13-15H,10-12H2,1-7H3/t14-,15-/m1/s1

InChI Key

SWOOVTJWGQZDKY-HUUCEWRRSA-N

Isomeric SMILES

CC#C[C@@H](C)CC[C@H](CC=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC#CC(C)CCC(CC=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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